molecular formula C7H15N B1599864 (1R,2S)-2-Methylcyclohexanamine CAS No. 2164-19-4

(1R,2S)-2-Methylcyclohexanamine

Cat. No.: B1599864
CAS No.: 2164-19-4
M. Wt: 113.2 g/mol
InChI Key: FEUISMYEFPANSS-RQJHMYQMSA-N
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Description

(1R,2S)-2-Methylcyclohexanamine is an organic compound that belongs to the class of cyclohexylamines It is a chiral molecule with a specific configuration, denoted by the (1R,2S) notation, indicating the spatial arrangement of its atoms

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-Methylcyclohexanamine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and chiral nature make it suitable for various applications in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Methylcyclohexanamine typically involves the reduction of corresponding ketones or the amination of cyclohexane derivatives. One common method is the catalytic hydrogenation of 2-methylcyclohexanone in the presence of ammonia or an amine source. The reaction conditions often include the use of a metal catalyst such as palladium or platinum under high pressure and temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, reaction temperature, and pressure are optimized to achieve high yields and purity. Additionally, separation and purification techniques such as distillation or crystallization are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Methylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methylcyclohexanone, while substitution reactions can produce various N-substituted derivatives.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Methylcyclohexanamine involves its interaction with specific molecular targets. As an amine, it can act as a ligand for receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Methylcyclohexanol: A related compound with a hydroxyl group instead of an amine.

    (1R,2S)-2-Methylcyclohexanone: The ketone analog of (1R,2S)-2-Methylcyclohexanamine.

    Cyclohexylamine: A simpler amine without the methyl substitution.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a cyclohexane ring and a methyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,2S)-2-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUISMYEFPANSS-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79389-37-0
Record name 2-Methylcyclohexylamine, (1R,2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLCYCLOHEXYLAMINE, (1R,2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OZI4NZZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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